

# Selectivity and Potency Profile of CHIR-124

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

[Get Quote](#)

The table below summarizes the primary kinase targets of **CHIR-124** and its half-maximal inhibitory concentration (IC50) values, which quantify its potency [1] [2] [3]:

| Target Kinase | IC50 Value        | Notes                                                      |
|---------------|-------------------|------------------------------------------------------------|
| Chk1          | 0.3 nM            | Primary target; 2000-fold selective over Chk2 [1] [2] [4]. |
| FLT3          | 5.8 nM            | Potently inhibited [1] [3] [5].                            |
| PDGFR         | 6.6 nM            | Potently inhibited [1] [3] [5].                            |
| GSK-3         | 23.3 nM           | Inhibited at low nanomolar concentrations [1] [3].         |
| Chk2          | 0.7 µM (697.4 nM) | Significant selectivity over Chk1 [3] [5] [4].             |
| CDK2/Cyclin A | 0.19 µM           | 500- to 5,000-fold less active than against Chk1 [1] [3].  |
| Cdc2/Cyclin B | 0.51 µM           | 500- to 5,000-fold less active than against Chk1 [1] [3].  |

**CHIR-124** also inhibits other kinases like **Fyn**, **PKC isoforms**, and **VEGFR** at higher, often micromolar, concentrations [3] [5].

## Mechanism of Action and Signaling Pathway

**CHIR-124** exerts its primary anticancer effect by specifically inhibiting the Chk1 kinase, a master regulator of the DNA damage response. The following diagram illustrates the core mechanism by which **CHIR-124**, in combination with a topoisomerase I poison, leads to synthetic lethality in p53-deficient cancer cells.



[Click to download full resolution via product page](#)

**CHIR-124** abrogates DNA damage checkpoints, forcing cell death.

This synthetic lethality is particularly potent in **p53-mutant cancer cells**, which lack the G1-S checkpoint and rely heavily on Chk1-mediated S and G2-M checkpoints for DNA repair and survival [6] [7]. **CHIR-124** also **restores the level of cdc25A protein**, which is normally targeted for degradation by Chk1 following DNA damage, further promoting cell cycle progression [6].

## Key Experimental Protocols

To evaluate **CHIR-124**'s activity, key biochemical and cellular assays are used.

## Kinase Assay for Chk1 Inhibition [1] [4]

This assay measures the direct inhibition of Chk1 kinase activity in a cell-free system.

- **Key Reagents:** Kinase domain of Chk1, biotinylated cdc25c peptide substrate, <sup>33</sup>P-labeled ATP.
- **Procedure:** **CHIR-124** is mixed with the kinase reaction buffer containing Chk1 and its substrate. The reaction proceeds at room temperature for 1-4 hours.
- **Detection:** The phosphorylated peptide is captured on streptavidin-coated plates, and radioactivity is measured. The IC50 value is calculated using nonlinear regression.

## Cell-Based Cytotoxicity & Synergy Assay [1] [4]

This protocol assesses how **CHIR-124** potentiates the effect of DNA-damaging agents in cancer cells.

- **Cell Lines:** p53-mutant lines like MDA-MB-435 (breast cancer) and COLO 205 (colon cancer).
- **Procedure:** Cells are treated with a matrix of concentration combinations of **CHIR-124** and a topoisomerase I poison (e.g., camptothecin, SN-38) for 48 hours.
- **Analysis:** Cell viability is measured using an MTS assay. Synergy is analyzed via isobologram analysis based on the Loewe additivity model.

## In Vivo Efficacy Study [1] [5] [4]

This evaluates the combined effect of **CHIR-124** and irinotecan in a mouse model.

- **Model:** Immunodeficient mice implanted with MDA-MB-435 breast cancer xenografts.
- **Dosing:** **CHIR-124** (10 or 20 mg/kg) is administered orally. Irinotecan (5 mg/kg) is injected intraperitoneally.
- **Endpoint:** Tumor growth inhibition is measured. Tumors are analyzed for apoptosis and mitotic index.

## Biological Effects and Research Applications

- **Synergistic Cytotoxicity:** **CHIR-124** interacts synergistically with topoisomerase I poisons, causing significant growth inhibition in various p53-mutant cancer cell lines [1] [6].

- **Checkpoint Abrogation:** It abrogates the S and G2-M cell cycle checkpoints induced by SN-38, pushing damaged cells into mitosis [6] [4].
- **Potentiated Apoptosis:** The forced mitotic entry due to checkpoint failure leads to mitotic catastrophe and potentiated apoptosis, enhanced by p53 loss [6] [7].
- **Radiosensitization:** **CHIR-124** can radiosensitize cancer cells, with effects influenced by p53 status and other checkpoint proteins [7].
- **In Vivo Efficacy:** In orthotopic breast cancer xenograft models, **CHIR-124** potentiates the antitumor effect of irinotecan by abrogating the G2-M checkpoint and increasing tumor cell apoptosis [1] [5].

## Current Research Context

CHK1 inhibition remains a relevant strategy in oncology research. A 2024 publication in *Nature* highlights that ecDNA-containing cancers exhibit high replication stress and are particularly vulnerable to CHK1 inhibition, advancing a new oral CHK1 inhibitor, BBI-2779, into evaluation [8]. This underscores the continued translational relevance of targeting CHK1.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
2. - CHIR | CHK1 inhibitor | Probechem Biochemicals 124 [probechem.com]
3. - CHIR | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol 124 [targetmol.com]
4. - CHIR | Chk1 inhibitor | CAS 405168-58-3 | Buy 124 from... CHIR 124 [invivochem.com]
5. CHIR-124 - Potent Chk1 Kinase Inhibitor [apexbt.com]
6. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
7. Radiosensitization by Chir - 124 , a selective CHK1 inhibitor: effects of... [pubmed.ncbi.nlm.nih.gov]
8. Enhancing transcription–replication conflict targets ecDNA- ... [nature.com]

To cite this document: Smolecule. [Selectivity and Potency Profile of CHIR-124]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548233#chir-124-selectivity-profile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)